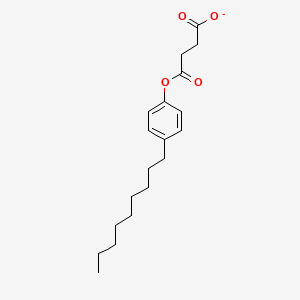![molecular formula C16H13I2NO B14220164 3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole CAS No. 832691-19-7](/img/structure/B14220164.png)
3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole: is a synthetic organic compound that belongs to the carbazole family. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The compound features a tricyclic aromatic ring system with two iodine atoms and a prop-1-en-1-yloxy methyl group attached to the nitrogen atom of the carbazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole typically involves the iodination of 9H-carbazole followed by the introduction of the prop-1-en-1-yloxy methyl group. One common method includes:
Iodination: The carbazole is treated with iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce iodine atoms at the 3 and 6 positions.
Alkylation: The iodinated carbazole is then reacted with prop-1-en-1-yl chloride in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like recrystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-en-1-yloxy methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the iodine atoms can yield deiodinated carbazole derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Deiodinated carbazole derivatives.
Substitution: Carbazole derivatives with various functional groups replacing the iodine atoms.
Aplicaciones Científicas De Investigación
Chemistry: 3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, carbazole derivatives have been studied for their potential as anticancer agents, antimicrobial agents, and enzyme inhibitors. The presence of iodine atoms in the compound can enhance its biological activity and facilitate imaging studies.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties. The ability to modify the carbazole core structure allows for the design of molecules with specific biological activities.
Industry: In the materials science industry, carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices
Mecanismo De Acción
The mechanism of action of 3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The iodine atoms can facilitate binding to these targets, enhancing the compound’s efficacy. In materials science, the compound’s electronic properties are exploited to improve the performance of electronic devices.
Comparación Con Compuestos Similares
3,6-Dibromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole: Similar structure but with bromine atoms instead of iodine.
3,6-Dichloro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole: Similar structure but with chlorine atoms instead of iodine.
3,6-Diiodo-9H-carbazole: Lacks the prop-1-en-1-yloxy methyl group.
Uniqueness: The presence of iodine atoms in 3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole provides unique reactivity and electronic properties compared to its bromine and chlorine analogs
Propiedades
Número CAS |
832691-19-7 |
|---|---|
Fórmula molecular |
C16H13I2NO |
Peso molecular |
489.09 g/mol |
Nombre IUPAC |
3,6-diiodo-9-(prop-1-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H13I2NO/c1-2-7-20-10-19-15-5-3-11(17)8-13(15)14-9-12(18)4-6-16(14)19/h2-9H,10H2,1H3 |
Clave InChI |
WAHZJXAJCWDGMJ-UHFFFAOYSA-N |
SMILES canónico |
CC=COCN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


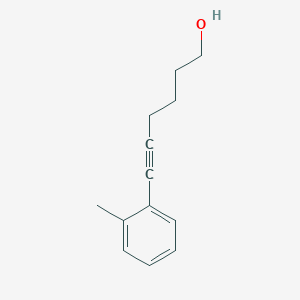
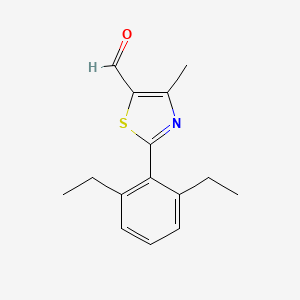
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)

![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)

![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)
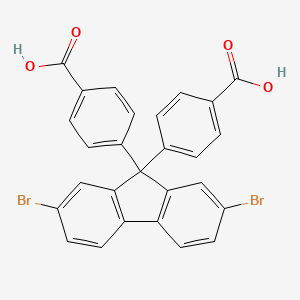
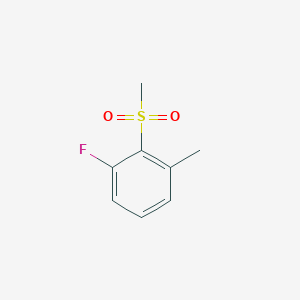
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
![5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride](/img/structure/B14220149.png)
